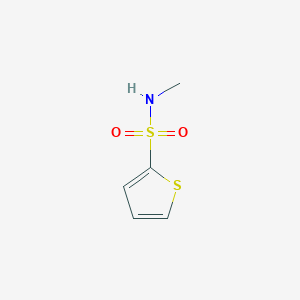

N-methylthiophene-2-sulfonamide

Description

Significance of Thiophene (B33073) Sulfonamides in Contemporary Chemical Sciences

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in medicinal chemistry and materials science. encyclopedia.pub The thiophene ring, a five-membered aromatic system containing a sulfur atom, is considered a "privileged pharmacophore" due to its presence in numerous biologically active compounds. nih.gov When a sulfonamide group (-SO₂NH₂) is attached to a thiophene ring, the resulting thiophene sulfonamides exhibit a diverse array of pharmacological properties.

Sulfonamides themselves are a well-established class of compounds known for their antibacterial activity. evitachem.comnih.gov The incorporation of a thiophene moiety can enhance or modify these biological effects, leading to the investigation of thiophene sulfonamides for various therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.net The structural rigidity and electronic characteristics of the thiophene ring, combined with the hydrogen bonding capabilities of the sulfonamide group, allow for specific interactions with biological targets such as enzymes and receptors. scbt.com This makes thiophene sulfonamides a subject of intense research in the quest for new and effective therapeutic agents. researchgate.net

Overview of Academic Inquiry into N-methylthiophene-2-sulfonamide

Direct and extensive academic inquiry solely focused on this compound is not broadly documented in publicly available research. However, the compound serves as a key structural motif in a variety of more complex molecules that have been the subject of scientific investigation. Researchers have synthesized and studied a range of N-substituted and thiophene-ring-substituted derivatives of thiophene-2-sulfonamide, indicating the importance of the core this compound scaffold.

For instance, studies on compounds like 3-acetyl-N-methylthiophene-2-sulfonamide and N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide hydrochloride highlight the utility of the this compound core in medicinal chemistry. evitachem.comkeyorganics.net The synthesis of such derivatives often involves the initial preparation or modification of the this compound structure. Research into these related compounds explores their potential as antibacterial and anticancer agents, suggesting that the parent compound is a valuable starting point for the development of new therapeutic molecules. evitachem.comevitachem.com

Historical Context and Evolution of Thiophene and Sulfonamide Derivatives in Research

The history of thiophene research dates back to 1882, when it was discovered by Viktor Meyer as an impurity in benzene. nih.gov Its structural similarity to benzene, yet with distinct chemical reactivity, quickly made it a subject of interest in organic chemistry. The development of synthetic methods for thiophene and its derivatives has been a continuous area of research, with both metal-catalyzed and metal-free approaches being established. nih.gov

The journey of sulfonamides in science began with the discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s. nih.gov This discovery marked a new era in medicine and spurred extensive research into the synthesis and biological activity of a vast number of sulfonamide derivatives.

The convergence of these two fields of research—thiophene chemistry and sulfonamide chemistry—has led to the exploration of thiophene sulfonamides as a promising class of compounds. The combination of the thiophene ring and the sulfonamide group has been investigated for a wide range of biological activities, building upon the historical significance of each individual component. researchgate.netresearchgate.net The evolution of research in this area has progressed from the study of simple derivatives to the design and synthesis of complex molecules with highly specific biological targets.

Interactive Data Tables

Table 1: Chemical Properties of Thiophene-2-sulfonamide and a Related Derivative

| Property | Thiophene-2-sulfonamide | 3-Methylthiophene-2-sulfonamide |

| Molecular Formula | C₄H₅NO₂S₂ | C₅H₇NO₂S₂ |

| Molecular Weight | 163.22 g/mol biosynth.com | 177.24 g/mol |

| Appearance | Crystalline solid oakwoodchemical.com | White crystalline solid evitachem.com |

| Melting Point | 146-148 °C oakwoodchemical.com | Approximately 150-155 °C evitachem.com |

| Solubility | Soluble in polar solvents evitachem.com | Soluble in polar solvents like water and methanol; insoluble in non-polar solvents evitachem.com |

| CAS Number | 6339-87-3 biosynth.com | 81417-51-8 evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-6-10(7,8)5-3-2-4-9-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGHRXLNNYNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methylthiophene 2 Sulfonamide

Primary Synthetic Approaches to N-methylthiophene-2-sulfonamide and its Core Structure

The construction of this compound is primarily achieved through a two-step process: the synthesis of the key intermediate, thiophene-2-sulfonyl chloride, followed by a coupling reaction with methylamine.

Optimization of Synthetic Pathways from Milligram to Multi-Gram Scale

Scaling the synthesis of this compound from laboratory-scale milligrams to multi-gram quantities necessitates careful optimization of reaction conditions to ensure safety, efficiency, and purity. The primary challenge lies in managing the highly exothermic nature of the initial chlorosulfonation step. Key parameters for successful scale-up include precise temperature control, often requiring the use of an ice bath or cryostat, and the controlled, portion-wise addition of reagents.

The choice of solvent is also critical. While some procedures are performed neat, the use of an inert solvent like dichloromethane (B109758) can help to dissipate heat and control the reaction rate. For the subsequent sulfonamide formation, optimizing the base, solvent, and reaction time is crucial for driving the reaction to completion and simplifying purification. Microwave-assisted synthesis has been shown to accelerate sulfonylation reactions, offering a potential avenue for rapid, small-scale production, though its scalability requires careful consideration of equipment and safety protocols. rsc.org

Development of Chlorosulfonation Techniques on Thiophene (B33073) Scaffolds

The synthesis of the essential precursor, thiophene-2-sulfonyl chloride, is most commonly achieved through the direct chlorosulfonation of thiophene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The reaction is highly regioselective, with the sulfonyl chloride group being introduced predominantly at the 2-position of the thiophene ring due to the electronic properties of the heterocycle.

The reaction is typically performed at low temperatures (e.g., -10°C to 0°C) to control its exothermic nature and prevent side reactions such as polysubstitution or degradation of the thiophene ring. researchgate.net An alternative, two-step approach involves the initial sulfonation of thiophene to yield thiophene-2-sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅). prepchem.com This two-step method can sometimes provide a purer final product by allowing for the isolation and purification of the intermediate sulfonic acid. The regiochemistry of chlorosulfonation can be influenced by existing substituents on the thiophene ring; for instance, chlorosulfonation of 2-carboxythiophene yields a mixture of the 4- and 5-sulfonyl chlorides. tandfonline.com

Table 1: Reagents and Conditions for Chlorosulfonation of Thiophene

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| Thiophene | Chlorosulfonic acid | Low temperature (e.g., -10 to 0 °C) | Thiophene-2-sulfonyl chloride | researchgate.net |

| Thiophene | 1. Fuming sulfuric acid2. Phosphorus pentachloride | Two steps | Thiophene-2-sulfonyl chloride | prepchem.com |

Detailed Studies of Sulfonamide Coupling Reactions

The formation of the sulfonamide bond is achieved by the reaction of thiophene-2-sulfonyl chloride with a primary or secondary amine, in this case, methylamine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. cbijournal.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid generated as a byproduct. rsc.orgrsc.org

Studies have shown that the reactivity of the amine is a key factor, with primary amines generally reacting more readily than secondary amines. rsc.org The reaction can be performed in a variety of aprotic solvents, with dichloromethane being a common choice. rsc.org Microwave-assisted, solvent-free conditions have also been developed, offering a more environmentally friendly and rapid method for sulfonylation, often leading to excellent yields in short reaction times. rsc.org For instance, the reaction of various sulfonyl chlorides with amines under microwave irradiation has been shown to proceed to completion within minutes. rsc.org

Advanced Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, its structure can be further diversified to create a library of analogues. This is often achieved through modern cross-coupling reactions that allow for the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Formation Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org In the context of this compound, this reaction is typically employed by first introducing a halogen, most commonly bromine, onto the thiophene ring, often at the 5-position. The resulting 5-bromo-N-methylthiophene-2-sulfonamide can then act as the electrophilic partner in the coupling reaction.

The reaction involves a palladium catalyst, a base, and an organoboron reagent, such as an arylboronic acid or ester. libretexts.orgyoutube.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the thiophene ring under relatively mild conditions. chemicalbook.com The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com

Studies have demonstrated the successful synthesis of 5-arylthiophene-2-sulfonamide derivatives through the Suzuki-Miyaura coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various arylboronic acids. chemicalbook.com These reactions are typically carried out in a suitable solvent mixture, such as dioxane/water, with a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate.

Table 2: Example of a Suzuki-Miyaura Reaction for Thiophene Sulfonamide Derivatization

| Electrophile | Nucleophile | Catalyst | Base | Product | Reference |

| 5-Bromothiophene-2-sulfonamide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Arylthiophene-2-sulfonamide | chemicalbook.com |

This strategy provides a robust platform for generating a diverse array of this compound analogues with tailored electronic and steric properties for further investigation.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has proven to be instrumental in the synthesis of various this compound derivatives. The synthetic utility of this reaction lies in its ability to couple amines with aryl halides, a transformation that is often challenging using traditional methods. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of ligands, bases, and reaction conditions is critical for the success and efficiency of the coupling. libretexts.org

In the context of this compound, the Buchwald-Hartwig reaction has been employed to introduce aryl groups at various positions of the thiophene ring. For instance, a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized utilizing this methodology. eurjchem.comeurjchem.com This approach allows for the creation of a diverse library of compounds by varying the substituted aryl halides and amine coupling partners. The reaction is often carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like Xantphos, with a base such as cesium carbonate in a suitable solvent like toluene.

Introduction and Functionalization of Substituent Moieties

Incorporation of Hydroxyl Groups and Tertiary Nitrogen Atoms

The introduction of hydroxyl groups and tertiary nitrogen atoms into the this compound framework is a key strategy to enhance the physicochemical properties and biological activity of the resulting molecules. The presence of a hydroxyl group can increase solubility in polar solvents and provide a site for further functionalization. rroij.com Similarly, a tertiary nitrogen atom can influence the basicity and receptor-binding properties of the compound.

A common approach to incorporate these functionalities involves the reaction of a suitable this compound precursor with a molecule containing both a hydroxyl group and a tertiary amine. For example, 2-(methylamino)-1-phenylethanol has been used to introduce a secondary alcohol and a tertiary nitrogen atom in a single step. eurjchem.com The synthesis of 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives showcases this strategy, where the final compounds possess a free hydroxyl group and a tertiary nitrogen atom. rroij.com

The reaction typically proceeds by first preparing the this compound core and then coupling it with the desired amino alcohol. This method has been optimized for both small-scale (milligram) and larger-scale (multi-gram) syntheses. eurjchem.comrroij.com

Oxidation and Reduction Chemistry of Formyl Groups

The formyl group (-CHO) is a versatile functional group that can be introduced into the this compound structure and subsequently transformed into a variety of other functionalities through oxidation and reduction reactions. This allows for the diversification of the core molecule.

While specific examples of oxidation and reduction of formyl groups directly on the this compound scaffold are not extensively detailed in the provided context, the general principles of aldehyde chemistry are applicable. For instance, a formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride. These transformations would provide access to new classes of this compound derivatives with different electronic and steric properties.

Synthesis of Diverse this compound Analogues

Substituted Phenyl-N-methylthiophene-2-sulfonamide Derivatives

The synthesis of substituted phenyl-N-methylthiophene-2-sulfonamide derivatives has been a significant area of research. These compounds are often prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. eurjchem.comeurjchem.com These methods allow for the direct formation of a carbon-carbon or carbon-nitrogen bond between the thiophene sulfonamide core and a substituted phenyl ring.

In a typical Suzuki coupling, a boronic acid or ester derivative of the substituted phenyl group is reacted with a halogenated this compound precursor in the presence of a palladium catalyst and a base. This approach offers a high degree of functional group tolerance and allows for the introduction of a wide range of substituents on the phenyl ring. rroij.com

The following table summarizes some examples of synthesized substituted phenyl-N-methylthiophene-2-sulfonamide derivatives and the synthetic methods used.

| Compound Name | Synthetic Method | Reference |

| 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide | Suzuki and Buchwald-Hartwig Reactions | eurjchem.comeurjchem.com |

| 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide | Suzuki-Miyaura Reaction | rroij.com |

| N-[4-cinnamoylphenyl]-4-methylsulfonamide | Claisen-Schmidt Condensation | psu.edu |

Thiophenyl-Chalcone Sulfonamide Derivatives

Chalcones, characterized by an α,β-unsaturated ketone moiety, are another important class of compounds that have been hybridized with the thiophene sulfonamide scaffold. mdpi.comacs.org The synthesis of thiophenyl-chalcone sulfonamide derivatives typically involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a thiophene aldehyde in the presence of a base, such as aqueous sodium hydroxide. psu.edudergipark.org.tr

The general synthetic route starts with the preparation of a thiophene-2-sulfonyl chloride, which can then be reacted with an appropriate amine to form the sulfonamide. This sulfonamide intermediate, bearing an acetyl group, can then undergo condensation with a substituted benzaldehyde (B42025) to yield the final thiophenyl-chalcone sulfonamide derivative. dergipark.org.tr

The reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the products. psu.edu These derivatives combine the structural features of both thiophene sulfonamides and chalcones, potentially leading to compounds with unique biological activities. mdpi.com

Sulfonamide-Based Ester Analogues

The synthesis of ester analogues derived from sulfonamides represents a significant area of research, driven by the quest for novel compounds with diverse applications. While direct esterification of this compound is not the primary focus, the broader strategies for creating sulfonamide-based esters provide a foundational understanding. A common approach involves the reaction of a sulfonamide with an appropriate acyl halide or anhydride.

A notable example is the synthesis of isoxazolidinyl PFP (pentafluorophenyl) sulfonates. These compounds are prepared through the 1,3-dipolar cycloaddition of nitrones with PFP ethenesulfonate. The resulting isoxazolidinyl PFP sulfonates can then undergo aminolysis with various amines to yield the corresponding sulfonamides. ucl.ac.uk This multi-step process highlights a versatile route to complex sulfonamide derivatives that can be further functionalized. ucl.ac.uk

The following table outlines the key steps and reactants in the synthesis of sulfonamide-based ester analogues:

| Step | Reactants | Product | Key Transformation |

| 1 | Nitrone, PFP ethenesulfonate | Isoxazolidinyl PFP sulfonate | 1,3-Dipolar cycloaddition |

| 2 | Isoxazolidinyl PFP sulfonate, Amine | Isoxazolidinyl sulfonamide | Aminolysis |

Pyridine- and Pyrazine-Fused Thiophene Sulfonamide Derivatives

The fusion of pyridine and pyrazine (B50134) rings onto the thiophene sulfonamide scaffold has led to the development of novel heterocyclic compounds with significant chemical interest.

Pyridine-Fused Derivatives:

The synthesis of pyridine-fused thiophene derivatives can be achieved through various multi-component reactions. One method involves the reaction of phenylsulfonylacetonitrile with α,β-unsaturated nitriles in the presence of a base like triethylamine (TEA) to yield 2-amino-3-phenylsulfonyl-4-aryl-5-carbonitrile pyridines. mdpi.com Another approach utilizes hydrazide-hydrazone derivatives, which are reacted with reagents such as malononitrile (B47326) to form novel pyridine structures. ekb.eg These synthetic strategies offer pathways to a diverse range of substituted pyridine derivatives. mdpi.comekb.eg

A series of novel pyridone derivatives bearing a sulfonamide moiety have been synthesized starting from 4-chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide. researchgate.net This highlights the utility of functionalized sulfonamides as precursors for more complex fused systems.

Pyrazine-Fused Derivatives:

The synthesis of pyrazine-fused thiophene derivatives often involves the condensation of a pyrazine precursor with a thiophene moiety. For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been prepared via a Suzuki cross-coupling reaction. nih.gov The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. nih.gov The resulting intermediate is then coupled with various aryl boronic acids to introduce diversity into the final products. nih.gov

The table below summarizes the key synthetic approaches for these fused derivatives:

| Fused Ring | Synthetic Approach | Key Reactants |

| Pyridine | Multi-component reaction | Phenylsulfonylacetonitrile, α,β-unsaturated nitriles mdpi.com |

| Pyridine | Cyclization | Hydrazide-hydrazone derivatives, malononitrile ekb.eg |

| Pyrazine | Condensation and Suzuki Coupling | Pyrazin-2-amine, 5-bromothiophene-2-carboxylic acid, Aryl boronic acids nih.gov |

Investigations into Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and reactivity of this compound is crucial for predicting its behavior in chemical transformations.

Nucleophilic Substitution Reactions Involving the Sulfonamide Nitrogen

The sulfonamide nitrogen in this compound can act as a nucleophile. A key reaction is the alkylation of the sulfonamide nitrogen. For example, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of a base like lithium hydride (LiH). nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated sulfonamide nitrogen attacks the electrophilic carbon of the alkyl bromide. nih.gov

The general mechanism for the bimolecular nucleophilic substitution (SN2) reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the central atom, its substituents, and the solvent. nih.gov In the context of this compound, the nucleophilicity of the nitrogen is a key determinant of the reaction's feasibility and rate.

Acid-Base Reactivity of the Sulfonamide Moiety

The sulfonamide moiety possesses an acidic proton on the nitrogen atom. The acidity of this proton plays a significant role in the compound's reactivity and its interactions in biological systems. The pKa of the sulfonamide NH is influenced by the electronic nature of the groups attached to the sulfur atom.

In a series of N-heteroaryl sulfonamides, it was observed that increasing the electron-withdrawing nature of the heterocyclic core led to an increase in the acidity of the sulfonamide NH. nih.gov For example, a quinoline-based sulfonamide was found to be more acidic than a naphthyl analogue due to the inductive effect of the nitrogen atom in the quinoline (B57606) ring. nih.gov This increased acidity can impact the compound's solubility and its ability to form hydrogen bonds, which are crucial for its chemical and biological interactions. nih.gov

The following table illustrates the effect of the heterocyclic core on the acidity and properties of sulfonamides:

| Heterocyclic Core | Predicted pKa of Sulfonamide NH | Impact on Properties |

| Naphthyl | ~8 | Baseline acidity |

| Quinoline | More acidic than naphthyl | Increased potential for intramolecular H-bonding nih.gov |

| Pyrazolo pyrimidine | - | - |

| Triazole | More acidic | Increased solubility nih.gov |

| Saccharin | Even more acidic | Decreased solubility due to increased ionic character nih.gov |

Influence of Functional Groups on Chemical Reactivity and Transformations

The functional groups present on the thiophene ring and the sulfonamide moiety significantly influence the chemical reactivity and the types of transformations that this compound can undergo.

The presence of a bromo group at the 5-position of the thiophene ring, as in 5-bromo-N-alkylthiophene-2-sulfonamides, allows for further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov In this reaction, the bromo-substituted thiophene is coupled with various aryl boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. nih.gov

Furthermore, the reactivity of other functional groups on the molecule can be influenced by the sulfonamide moiety. The compatibility of various functional groups with specific reaction conditions is a critical consideration in synthetic planning. frontiersin.org For instance, in reactions involving amide bond cleavage, the presence of certain functional groups can either inhibit or accelerate the reaction. frontiersin.org This underscores the importance of understanding the interplay between different functional groups within a molecule to predict its reactivity and successfully design synthetic routes to new derivatives. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the connectivity and chemical environment of atoms within the N-methylthiophene-2-sulfonamide molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For thiophene (B33073) sulfonamide derivatives, aromatic protons typically appear in the range of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is expected to be observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org The methyl group attached to the nitrogen atom would present a distinct signal, confirming the N-methylation of the sulfonamide.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing insights into the carbon framework. Aromatic carbons in thiophene sulfonamide derivatives show signals in the region of 111.83 to 160.11 ppm. rsc.org The carbon atom of the methyl group attached to the nitrogen would also have a characteristic chemical shift.

While ¹⁹F NMR is not applicable to this compound due to the absence of fluorine, it is a crucial technique for fluorinated analogs.

Table 1: Representative NMR Data for Thiophene Sulfonamide Derivatives

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 6.51 - 7.70 | Aromatic Protons |

| ¹H | 8.78 - 10.15 | Sulfonamide (SO₂NH) Proton |

| ¹³C | 111.83 - 160.11 | Aromatic Carbons |

Note: The specific chemical shifts for this compound may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. Key vibrational bands for thiophene sulfonamides include those for the S=O and S-NH₂ groups. semanticscholar.org Theoretical calculations on related thiophene sulfonamide derivatives have shown that the S=O bond lengths are around 1.45 Å to 1.46 Å, and the S-NH₂ bond lengths are approximately 1.67 Å to 1.68 Å. semanticscholar.org These structural parameters directly influence the observed IR absorption bands. The characteristic absorptions for the sulfonamide group are crucial for confirming the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Molecular Mass Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are essential techniques for assessing the purity of this compound and confirming its molecular mass.

HPLC: HPLC is widely used to separate the compound from any impurities, with the retention time serving as a key identifier under specific chromatographic conditions. The purity of related compounds is often established to be greater than 92% by methods including thin-layer chromatography and NMR. researchgate.net

LC-MS: This hyphenated technique couples the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. It allows for the precise determination of the molecular weight of the target compound. For instance, in the analysis of related sulfonamides, LC-MS/MS has been employed to identify and quantify impurities with high sensitivity. nih.gov The mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight, confirming its identity.

Raman Spectroscopy for Detailed Molecular Analysis

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. It is a non-invasive method that provides a "fingerprint" of the molecule based on its vibrational modes. thno.org For thiophene-based polymers, Raman measurements have been used to characterize the solid state, often utilizing lasers with wavelengths of 532 nm, 785 nm, or 830 nm. nih.gov This technique can provide detailed insights into the molecular structure and conformation of this compound in its solid form.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique has been successfully applied to various thiophene derivatives to elucidate their absolute structures. researchgate.netnih.gov For a related thiophene compound, data was collected at 296 K using CuKα radiation. researchgate.net The resulting data allows for the determination of unit cell parameters, space group, and intermolecular interactions such as hydrogen bonds, which are crucial for understanding the solid-state properties of the compound. researchgate.net

Despite extensive searches, no publicly available crystallographic data for the specific compound "this compound" or its closely related simple N-alkyl analogs could be located. As a result, the advanced spectroscopic and crystallographic characterization, including Hirshfeld surface analysis and a detailed examination of hydrogen bonding networks and conformational preferences, cannot be provided at this time.

The generation of an article focusing solely on the chemical compound “this compound” with the specified advanced characterization is contingent upon the availability of its crystal structure data. Without this fundamental information, a scientifically accurate and detailed analysis as outlined in the request is not possible.

General principles of Hirshfeld surface analysis and crystallographic analysis of related sulfonamide and thiophene derivatives can be described, but a specific application to "this compound" would be speculative and would not adhere to the strict requirement for detailed research findings on the target molecule.

Therefore, the requested article cannot be generated until the crystal structure of "this compound" is determined and made publicly available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a highly effective method for investigating the electronic structure and properties of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations have been instrumental in elucidating their geometric and electronic characteristics. mdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For thiophene sulfonamide derivatives, these calculations have been performed using methods such as the B3LYP/6-311G(d,p) level of theory. mdpi.com These studies have yielded precise data on bond lengths and angles. mdpi.com For instance, the intramolecular distances of the S=O and S-NH₂ bonds in the sulfonamide group are calculated to be in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com Similarly, the bond angles of O=S-NH₂ and O=S=O have been determined to be within the ranges of 105.04°–111.26° and 120.46°–121.18°, respectively. mdpi.com

The study of conformational energy landscapes, which map the energy of a molecule as a function of its geometry, is essential for understanding the dynamic nature of molecules and the transitions between different stable conformations. nih.gov These landscapes are critical for comprehending how molecules like N-methylthiophene-2-sulfonamide interact with biological targets. nih.gov

Table 1: Selected Calculated Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond | Calculated Value Range |

|---|---|---|

| Bond Length | S=O | 1.45 - 1.46 Å |

| Bond Length | S-NH₂ | 1.67 - 1.68 Å |

| Bond Angle | O=S-NH₂ | 105.04 - 111.26° |

| Bond Angle | O=S=O | 120.46 - 121.18° |

Data sourced from studies on thiophene sulfonamide derivatives. mdpi.com

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and stability. mdpi.comgrowingscience.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive molecule. growingscience.com

For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.44–4.65 eV. mdpi.com This range suggests that these compounds are generally stable. mdpi.com The compound with the highest HOMO-LUMO gap is considered the most stable and has the least response to nonlinear optical (NLO) effects. Conversely, the compound with the lowest energy gap is the least stable and exhibits a high NLO response. mdpi.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Series of Thiophene Sulfonamide Derivatives

| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamides | Varies | Varies | 3.44 - 4.65 |

Data reflects a range for a series of 11 thiophene sulfonamide derivatives. mdpi.com

Theoretical calculations can simulate and predict various spectroscopic properties, including UV-Visible spectra. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. semanticscholar.orgresearchgate.net These simulations help in the interpretation of experimental spectra and provide insights into the electronic transitions occurring within the molecule. semanticscholar.org The simulated spectra for thiophene sulfonamide derivatives have been shown to be in good agreement with experimental data. mdpi.com

DFT calculations are also employed to determine various thermodynamic properties that provide a deeper understanding of a molecule's stability. mdpi.com Parameters such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) are computed to assess the reactivity and stability of thiophene sulfonamide derivatives. mdpi.comsemanticscholar.org These descriptors are derived from the HOMO and LUMO energies and are crucial for characterizing the molecule's reactivity profile. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling techniques are used to simulate the interactions of molecules with larger biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as a thiophene sulfonamide derivative, might interact with a protein target. nih.govresearchgate.net

In a study involving thiophene sulfonamide derivatives, molecular docking was performed against the enoyl acyl carrier protein reductase (InhA). The results showed that the compounds had notable docking scores, ranging from -6 to -12 kcal/mol. nih.govresearchgate.net Certain derivatives demonstrated particularly impressive glide scores of over 11 kcal/mol, indicating strong binding affinities to the target protein. nih.gov Such studies are pivotal in identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Table 3: Molecular Docking Scores for Thiophene Sulfonamide Derivatives

| Compound Class | Target Protein | Docking Score Range (kcal/mol) | Noteworthy Glide Scores (kcal/mol) |

|---|---|---|---|

| Thiophene Sulfonamides (7a-7s) | 2NSD (InhA) | -6 to -12 | >11 |

Data from a study on a series of thiophene sulfonamide derivatives. nih.govresearchgate.net

In Silico Prediction and Validation of Biological Activities

There is currently no published research detailing the in silico prediction or experimental validation of the biological activities of this compound. The application of computational tools to forecast its potential therapeutic effects, such as antimicrobial, anticancer, or enzyme inhibitory activities, has not been documented.

Computational Approaches for Understanding Molecular Interactions and Binding Affinities

Similarly, a review of scientific databases indicates a lack of studies employing computational methods, such as molecular docking or molecular dynamics simulations, to elucidate the molecular interactions and binding affinities of this compound with any biological target. Consequently, there is no data available to construct a table of its binding energies or interaction profiles.

The absence of such fundamental computational research highlights a knowledge gap and suggests an opportunity for future investigation into the physicochemical and potential biological properties of this compound.

Mechanistic Research of Biological Activity in Vitro and in Silico Paradigms

Enzyme Inhibition Mechanism Elucidation

N-methylthiophene-2-sulfonamide and related sulfonamides have been studied for their ability to inhibit various enzymes that play crucial roles in physiological and pathological processes.

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com This enzymatic reaction is vital for numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. nih.gov The inhibition of specific CA isoforms has therapeutic potential for conditions like glaucoma, edema, and certain cancers. mdpi.com

The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) in the active site of the carbonic anhydrase enzyme. nih.govnih.gov This interaction blocks the normal catalytic function of the enzyme. The structure of the sulfonamide, including the nature of the substituents on the sulfonamide nitrogen and the aromatic ring, significantly influences its inhibitory potency and selectivity for different CA isoforms. nih.gov

Research has shown that derivatives of benzenesulfonamides can exhibit isoform-selective inhibition against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov For instance, certain N-substituted sulfonamides have demonstrated significant inhibitory activity against these isoforms, with inhibition constants (Ki) in the nanomolar range. mdpi.com Computational docking studies have been employed to understand the binding modes of these inhibitors within the active sites of different CA isoforms, providing a basis for the design of more potent and selective inhibitors. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |

| Derivative 1 | 3-12 | 0.20-5.96 | 3-45 |

| Mono-substituted Derivative | - | 16.7 (IC50) | - |

Data sourced from studies on various sulfonamide derivatives. mdpi.com

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.gov

While the primary focus of this compound research has been on other targets, the broader class of sulfonamides has been explored for cholinesterase inhibitory activity. The mechanism of inhibition often involves interactions with the active site of the enzyme, preventing the breakdown of acetylcholine. Computational modeling and simulation techniques are frequently used to study the binding of inhibitors to the active site gorge of both AChE and BChE. nih.gov These studies help in understanding the structural features necessary for effective inhibition and for designing dual-site inhibitors that can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars. nih.govmdpi.com Inhibiting this enzyme can slow down carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia (a spike in blood sugar after a meal), which is a hallmark of type 2 diabetes. nih.govresearchgate.net

Thiophene-based compounds have been investigated as potential α-amylase inhibitors. dntb.gov.ua For example, a series of N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide derivatives demonstrated good to excellent inhibitory activity against α-amylase, with some compounds showing higher potency than the standard drug acarbose. researchgate.net The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: α-Amylase Inhibitory Activity of Thiophene (B33073) Derivatives

| Compound | IC50 (µM) |

| Derivative A | 4.95 ± 0.44 |

| Derivative B | 69.71 ± 0.05 |

| Acarbose (Standard) | 21.55 ± 1.31 |

Data from a study on N-benzylidene-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide derivatives. researchgate.net

The mechanism of inhibition often involves the binding of the inhibitor to the active site of the α-amylase enzyme, competing with the natural substrate (starch). Molecular docking studies are frequently employed to visualize and analyze the interactions between the inhibitor and the amino acid residues in the enzyme's active site. researchgate.netdntb.gov.ua

Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. nih.govmicrobenotes.com Bacteria need to synthesize their own folic acid, which is essential for the production of nucleic acids and certain amino acids. microbenotes.comresearchgate.net By contrast, humans obtain folic acid from their diet. This difference makes the folic acid synthesis pathway an excellent target for selective antibacterial drugs.

The inhibitory mechanism of sulfonamides relies on their structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.govmicrobenotes.comnih.gov Sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the condensation of pABA with dihydropterin pyrophosphate. mdpi.com This blockage of the pathway leads to a depletion of folic acid, which in turn inhibits bacterial growth and replication. microbenotes.com This mode of action is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. microbenotes.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a critical role in the remodeling of the extracellular matrix. nih.govfrontiersin.org Overexpression or dysregulation of certain MMPs, such as MMP-12 (macrophage elastase), has been implicated in various diseases, including chronic obstructive pulmonary disease and atherosclerosis. nih.gov

Research has explored the potential of various compounds to inhibit MMPs. The general mechanism of many MMP inhibitors involves chelating the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. nih.gov However, early broad-spectrum MMP inhibitors faced challenges with off-target effects. frontiersin.org More recent research has focused on developing selective MMP inhibitors to target specific MMPs involved in disease processes. mdpi.com While direct studies on this compound and MMP-12 are not extensively detailed in the provided context, the broader field of MMP inhibition research provides a framework for how such a compound might be investigated for this activity. Peptide-based inhibitors and small molecules have been designed to target specific MMPs like MMP-2, MMP-9, and MT1-MMP. mdpi.com

Kinase inhibition is another area of significant therapeutic interest, particularly in cancer research. While the provided information does not specifically detail the kinase inhibitory activity of this compound, the general principles of kinase inhibition involve targeting the ATP-binding site of the kinase enzyme to prevent the phosphorylation of downstream signaling proteins.

Cellular Antiproliferative Activity Research

In addition to enzyme inhibition, the effects of sulfonamide derivatives on cell growth and proliferation have been investigated, particularly in the context of cancer research.

Lipophilic sulfonamide derivatives of benzo[b]thiophene 1,1-dioxide have demonstrated cytotoxic activity against various human tumor cell lines. nih.gov The introduction of lipophilic (fat-soluble) substituents on the sulfonamide group was found to significantly enhance this cytotoxic effect. nih.gov The position of the sulfonamide group on the heterocyclic ring system also influences the activity. nih.gov

For instance, one of the most active compounds in a study, an N-4-methoxyphenyl derivative, exhibited potent antiproliferative activity with GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against several cancer cell lines, including HT-29 (colon cancer), CCRF-CEM (leukemia), K-562 (leukemia), and MEL-AC (melanoma). nih.gov

Furthermore, sulfonamide-based peptidomimetic compounds have been synthesized and shown to possess antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov Some of these compounds also demonstrated the ability to inhibit cancer cell invasion, a crucial step in metastasis. nih.gov

Table 3: Antiproliferative Activity of a Benzo[b]thiophenesulphonamide 1,1-dioxide Derivative

| Cell Line | GI50 (nM) |

| HT-29 | 1-9 |

| CCRF-CEM | 1-9 |

| K-562 | 1-9 |

| MEL-AC | 1-9 |

| HTB-54 | 200 |

Data for the N-4-methoxyphenyl derivative. nih.gov

Mechanistic Studies of Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, HeLa, A-549, Du-145, MOLT-3)

Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines. Specifically, a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their effects on MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), A-549 (lung carcinoma), and Du-145 (prostate carcinoma) cell lines. evitachem.com Several of these derivatives, including compounds 2d, 2g, 2i, 4e, 4h, and 4k, exhibited potent activity, with some showing efficacy comparable to the standard chemotherapeutic agent, 5-fluorouracil. evitachem.com While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interfere with critical cellular processes required for cancer cell proliferation. Further research is needed to fully characterize the molecular targets and signaling pathways involved in the observed antiproliferative effects.

In broader studies of related sulfonamide compounds, antiproliferative activity has been linked to various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2). nih.gov For instance, Celecoxib, a well-known COX-2 inhibitor containing a sulfonamide moiety, has been a lead compound in the development of new anticancer agents. nih.gov The ability of such compounds to inhibit tumor growth can be both dependent on and independent of their COX-2 inhibitory activity. nih.gov Additionally, some acridine-thiosemicarbazone derivatives, which can be structurally related to sulfonamides, have shown the ability to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells. mdpi.com This suggests that this compound derivatives could potentially exert their antiproliferative effects through multiple mechanisms.

Interactive Table: Antiproliferative Activity of this compound Derivatives

| Cell Line | Cancer Type | Observed Effect |

| MCF-7 | Breast Adenocarcinoma | Potent antiproliferative activity by several derivatives. evitachem.com |

| HeLa | Cervical Cancer | Significant growth inhibition by synthesized derivatives. evitachem.com |

| A-549 | Lung Carcinoma | Demonstrated antiproliferative efficacy. evitachem.com |

| Du-145 | Prostate Carcinoma | Potent activity observed with specific derivatives. evitachem.com |

| MOLT-3 | Acute Lymphoblastic Leukemia | No specific data found for this compound. |

Structure-Activity Relationship (SAR) Studies for Antiproliferative Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of lead compounds. For pyridine (B92270) derivatives, which share some structural similarities with thiophene compounds, SAR analysis has revealed that the number and position of methoxy (B1213986) (O-CH3) groups, as well as the presence of amino (NH2), hydroxyl (OH), and halogen (Br, Cl, F) groups, significantly influence their antiproliferative activity. mdpi.com Increasing the number of methoxy groups has been shown to decrease the IC50 value, indicating enhanced potency. mdpi.com

In the context of this compound derivatives, while specific SAR studies are not extensively detailed in the provided search results, general principles from related sulfonamide research can be inferred. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their activity as forkhead box M1 (FOXM1) inhibitors, a key protein in cancer progression. mdpi.com Similarly, research on acridine (B1665455) derivatives has shown that the presence of strong electron-donating and weak electron-withdrawing groups can considerably increase antiproliferative activity. mdpi.com The steric profile of substituents also plays a direct role, with bulky groups sometimes leading to a drastic decrease in activity. mdpi.com These findings suggest that systematic modifications to the this compound scaffold, particularly on the thiophene and sulfonamide moieties, could lead to the development of more potent and selective anticancer agents.

Antimicrobial Activity Investigations

Mechanisms of Antibacterial Action against Gram-Positive and Gram-Negative Strains

Sulfonamides, as a class of synthetic antibiotics, are known to be effective against a broad spectrum of Gram-positive and many Gram-negative bacteria. nih.govmerckmanuals.com Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govyoutube.comyoutube.com Bacteria utilize para-aminobenzoic acid (PABA) to produce dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of nucleic acids (DNA and RNA). youtube.comyoutube.com Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, blocking the synthesis of folic acid and thereby arresting bacterial growth, an effect known as bacteriostasis. nih.govyoutube.comyoutube.com

While specific mechanistic studies on this compound against various bacterial strains were not found, the general mechanism of sulfonamides is well-established. Some sulfonamides have shown efficacy against Staphylococcus aureus and Staphylococcus epidermidis (Gram-positive), as well as Klebsiella, Salmonella, and Escherichia coli (Gram-negative). nih.govnih.gov However, resistance to sulfonamides is widespread, and some bacteria, like Pseudomonas aeruginosa and Serratia species, are intrinsically resistant. nih.gov Recent research has explored the activity of 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, suggesting that modifications to the thiophene ring can yield compounds with activity against resistant strains. nih.gov

Antifungal and Antimycobacterial Activity Research

The antimicrobial spectrum of sulfonamide derivatives extends to fungi and mycobacteria. A study on sulfonamide-1,2,4-thiadiazole derivatives revealed significant antifungal activity against various micromycetes, with some compounds showing potency comparable to the commercial fungicide bifonazole. nih.gov The antifungal activity was found to be dependent on the nature of the substituent groups. nih.gov

In the context of antimycobacterial activity, a study identified a bis-arylsulfonamide that exhibited growth inhibition of Mycobacterium smegmatis at a concentration of less than 25 µg/mL. nih.gov Interestingly, this compound showed no activity against Escherichia coli or Staphylococcus aureus, suggesting a degree of selectivity. nih.gov Another closely related bis-arylsulfonamide was significantly less active, highlighting the importance of specific structural features for antimycobacterial potency. nih.gov While direct studies on the antifungal and antimycobacterial properties of this compound are not available, these findings with related sulfonamide structures indicate a promising area for future investigation.

Antioxidant Mechanisms and Free Radical Scavenging Properties (e.g., DPPH, ABTS assays)

The antioxidant potential of various chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

While specific data on the antioxidant activity of this compound is limited, studies on related thiazole-derived polyphenolic compounds have demonstrated significant antioxidant capacity. mdpi.com In these studies, compounds with dihydroxybenzylidene and trihydroxybenzylidene fragments showed potent free radical scavenging activity in both DPPH and ABTS assays. mdpi.com The ABTS assay is often considered more sensitive and has faster reaction kinetics. nih.govnih.gov The antioxidant activity of such compounds is attributed to their hydrogen-donating ability. nih.gov Given the presence of the thiophene ring, which can participate in electron delocalization, and the sulfonamide group, this compound may possess inherent antioxidant properties that warrant further investigation using these standard assays.

Receptor and Biomolecule Interaction Studies

The biological activity of a compound is intrinsically linked to its ability to interact with specific receptors and biomolecules. For this compound derivatives, research has shown high-affinity binding to the angiotensin II type 2 (AT2) receptor. monash.edunih.govresearchgate.net A series of N-(methyloxycarbonyl)thiophene sulfonamides were synthesized and identified as selective AT2 receptor ligands. monash.edunih.gov One particular derivative, a tert-butylimidazole compound, exhibited a high binding affinity (Ki of 9.3 nM) and acted as an AT2 receptor agonist. monash.eduresearchgate.net Molecular docking and dynamics simulations have been employed to explore the binding modes of these potent ligands with the AT2 receptor. monash.eduresearchgate.net

Furthermore, thiophene-based sulfonamides have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes I and II. nih.gov These compounds displayed potent inhibitory effects, with IC50 values in the nanomolar to micromolar range. nih.gov Molecular docking studies suggested that these compounds inhibit the enzymes by interacting with sites outside of the catalytic active site, with both the sulfonamide and thiophene moieties playing crucial roles in the inhibition. nih.gov These studies highlight the potential for this compound and its analogs to modulate the activity of various important biological targets, paving the way for the development of novel therapeutic agents.

Research on Cannabinoid Receptor (CB2) Ligand Binding

The thiophene-sulfonamide scaffold has been identified as a promising structure for developing selective ligands for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for conditions involving inflammation and neuropathic pain, without the psychotropic effects associated with CB1 receptor activation.

Initial research involving the random screening of chemical libraries identified a sulfonamide derivative, designated 3a, as a moderately active CB2 receptor agonist with an IC₅₀ value of 340 nM. This discovery prompted further investigation into analogues to enhance affinity and efficacy. Subsequent synthesis and evaluation led to the development of compound 3f, a sulfonamide derivative that demonstrated high affinity for the human CB2 receptor, with an IC₅₀ of 16 nM, and exhibited substantial selectivity over the CB1 receptor (a ratio of 106). In functional assays measuring [³⁵S]GTPγS binding, compound 3f behaved as a full agonist of the CB2 receptor with an EC₅₀ value of 7.2 nM and 100% maximal efficacy (Eₘₐₓ).

Table 1: CB2 Receptor Activity of Sulfonamide Derivatives

| Compound | CB2 IC₅₀ (nM) | CB2 EC₅₀ (nM) | CB2 Eₘₐₓ (%) | CB₁/CB₂ Selectivity |

|---|---|---|---|---|

| 3a | 340 | - | - | - |

| 3f | 16 | 7.2 | 100 | 106 |

G-Protein Coupled Receptor (GPR35) Agonism Research

GPR35 is a G protein-coupled receptor implicated in various physiological processes and diseases, including inflammatory bowel disease (IBD), making it a subject of therapeutic interest. nih.gov Research has focused on identifying potent and selective agonists for this receptor.

While direct studies on this compound as a GPR35 agonist are not extensively documented, research into related thiophene structures provides insight into the potential of this chemical class. Studies on thieno[3,2-b]thiophene-2-carboxylic acid derivatives have led to the identification of potent GPR35 agonists. nih.gov For instance, one optimized compound from this series, compound 13, was identified as the most potent agonist in its class. nih.gov Other research has focused on modifying structures like lodoxamide, leading to agonists with high and equivalent potency across human, mouse, and rat GPR35 orthologs, which is a significant challenge in GPR35 drug development. nih.gov One such compound, 4b, showed EC₅₀ values of 76.0 nM, 63.7 nM, and 77.8 nM for human, mouse, and rat GPR35, respectively. nih.gov These findings highlight the ongoing efforts to develop effective GPR35 agonists, establishing a benchmark for potency that future thiophene-sulfonamide compounds could be measured against.

Adenosine (B11128) Receptor Antagonism Studies

Adenosine receptors, particularly the A2A and A2B subtypes, play a crucial role in modulating immune responses. Antagonism of these receptors is a therapeutic strategy being explored for cancer immunotherapy. However, research into this compound specifically as an adenosine receptor antagonist is limited. The field of adenosine receptor antagonists has been historically dominated by other chemical classes, such as xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline.

While a direct link is not established, the broader class of sulfonamide derivatives has been investigated for activity at other purinergic receptors, such as P2X receptors. For example, certain sulfonamide tethered (hetero)aryl ethylidenes have been synthesized and evaluated as potential inhibitors of P2X receptors for the treatment of pain and inflammation. nih.govacs.org One compound in a study, 7e, which features a 3-chlorothiophene (B103000) substitution, was found to be a potent inhibitor of the h-P2X4 receptor with an IC₅₀ value of 1.61 ± 0.04 μM. acs.org This indicates that the thiophene-sulfonamide scaffold can interact with purinergic receptors, though its specific role at adenosine receptors remains an area for further investigation.

General Principles of Interaction with Biological Macromolecules

The biological activity of thiophene-sulfonamide derivatives is governed by fundamental principles of molecular interaction with protein targets.

Enzyme Inhibition: The sulfonamide group is a well-established pharmacophore known for its ability to act as a competitive inhibitor of enzymes. It can mimic the structure of natural substrates, such as para-aminobenzoic acid (PABA), thereby blocking the active site of enzymes like dihydropteroate synthase in bacteria. This inhibitory action is a cornerstone of the antibacterial effects of sulfa drugs. The acidic nature of the sulfonamide's -NH group is often crucial for its biological activity.

Receptor Binding Pocket Interactions: In the context of G protein-coupled receptors like CB2, the interaction is more nuanced. The binding of thiophene-sulfonamides is determined by specific contacts within the receptor's transmembrane helices. Molecular modeling and mutagenesis studies have been crucial in elucidating these interactions. For the CB2 receptor, specific amino acid residues have been identified as essential for ligand binding.

Structural Versatility: The thiophene-sulfonamide scaffold is chemically versatile. Studies have shown that this core structure can be adapted to target different biological macromolecules. For instance, various thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II, with some compounds showing inhibitory constants (Ki) in the nanomolar range. nih.gov Molecular docking studies for these inhibitors revealed that both the sulfonamide and thiophene moieties play significant roles in binding, often outside the catalytic active site, indicating noncompetitive inhibition. nih.gov This versatility underscores the potential for developing a wide range of therapeutic agents from this single chemical framework.

Advanced Research Applications and Future Perspectives

Role in Contemporary Medicinal Chemistry Research

The thiophene (B33073) sulfonamide scaffold is a privileged structure in drug discovery, serving as a versatile anchor for developing novel therapeutic agents. researchgate.net Its derivatives have been investigated for a range of biological activities, including antibacterial and anticancer effects. evitachem.com

Identification and Optimization of Lead Compounds

A crucial step in drug discovery is the identification and subsequent optimization of "lead compounds"—molecules that show promising therapeutic activity but require modification to enhance their efficacy, selectivity, and pharmacokinetic properties. The N-methylthiophene-2-sulfonamide framework is frequently employed as a starting point for this process. researchgate.netevitachem.com

Researchers have successfully synthesized and optimized various thiophene sulfonamide derivatives to target specific biological entities. For instance, a series of N-(alkyloxycarbonyl)thiophene sulfonamides have been developed as potent and selective ligands for the angiotensin II type 2 (AT2) receptor, which is a target for cardiovascular diseases. nih.gov In one study, optimization of the alkyloxycarbonyl group led to a derivative with a high binding affinity (Ki of 9.3 nM) and significantly improved stability in human liver microsomes and hepatocytes. nih.gov

Similarly, aryl sulfonamides based on substituted anthranilic acids have been identified as potent inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme implicated in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth. nih.gov The lead optimization process for these compounds involved systematically modifying substituents on the anthranilic acid ring to improve potency and pharmacological properties. nih.gov These examples underscore the value of the thiophene sulfonamide core in generating lead compounds for a variety of diseases.

Table 1: Examples of Thiophene Sulfonamide Derivatives as Lead Compounds

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| N-(alkyloxycarbonyl)thiophene sulfonamides | Angiotensin II Type 2 (AT2) Receptor | Cardiovascular |

| Aryl sulfonamides of anthranilic acids | Methionine aminopeptidase-2 (MetAP2) | Oncology |

Contributions to Rational Drug Design Methodologies

Rational drug design involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. This compound and its analogs contribute significantly to this field by serving as model systems for in silico (computer-based) studies.

For example, the development of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel was guided by in silico rational drug design. Starting with a thiophene-containing lead compound, researchers used docking experiments and molecular dynamics simulations to predict how modifications to the thiophene ring would improve binding to the TRPV1 receptor. This computational approach successfully guided the synthesis of new compounds with enhanced potency and selectivity. The molecular modeling highlighted key hydrophobic interactions between the thiophene nucleus of the designed compounds and specific amino acid residues like Leu547 and Phe543 within the receptor's binding pocket.

Likewise, in the optimization of AT2 receptor ligands, docking calculations combined with molecular dynamics simulations were used to explore the binding modes of the most potent N-(methyloxycarbonyl)thiophene sulfonamides. nih.gov These computational methods provide invaluable insights into structure-activity relationships (SAR), allowing chemists to design more effective drugs with greater precision and efficiency.

Potential Applications in Material Science and Engineering

The inherent electronic characteristics of the thiophene ring make this compound a candidate for research in material science, particularly in the development of novel organic electronic materials.

Exploration of Electronic and Optical Properties for Novel Materials

Thiophene-based polymers, or polythiophenes, are well-known for their semiconductor properties. mdpi.com The electronic and optical properties of these materials, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the resulting band gap, are crucial for their application in devices like polymer light-emitting diodes (PLEDs). mdpi.com

Theoretical studies using density functional theory (DFT) have been employed to calculate these properties for polythiophene oligomers. mdpi.com As the length of the polymer chain increases, the LUMO energy typically decreases while the HOMO energy increases, leading to a smaller band gap. mdpi.com While specific data for this compound is not extensively published, the fundamental properties of the thiophene unit suggest that it and its derivatives could be valuable building blocks for new organic materials with tailored electronic and optical characteristics. The sulfonamide group can further influence these properties through its electron-withdrawing nature and its potential for hydrogen bonding.

Table 2: Calculated Electronic Properties of a Thiophene Oligomer (α-sexithiophene, T6)

| Property | Value (vs. Vacuum) | Method |

|---|---|---|

| Work Function | -4.0 ± 0.1 eV | UPS Measurement |

| Valence Band Maximum (HOMO) | -4.9 ± 0.2 eV | UPS Measurement |

| Conduction Band Minimum (LUMO) | -2.1 eV | Calculation from UPS |

| Optical Band Gap | ~2.8 eV | UPS Measurement |

Data adapted from a study on polythiophenes as a reference for the potential properties of thiophene-based materials. mdpi.com

Development of Advanced Materials and Polymers

The structure of this compound lends itself to incorporation into advanced polymers. Molecular imprinting is a technique used to create polymers with custom-designed recognition sites for a specific target molecule. mdpi.com

Research has shown that compounds structurally related to this compound can be used to create these specialized materials. For instance, N-(2-arylethyl)-2-methylprop-2-enamides, which contain a polymerizable unit covalently attached to a template molecule, have been synthesized for the fabrication of molecularly imprinted polymers (MIPs). mdpi.com These MIPs can then be used for the selective separation and detection of specific biomolecules. mdpi.com This suggests a potential future application for this compound derivatives as functional monomers in the synthesis of advanced polymers with tailored binding capabilities for applications in chemical sensing, separation science, and diagnostics.

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound are not widely reported, the broader class of organosulfur compounds containing sulfur-nitrogen bonds is of significant interest in synthetic chemistry. Sulfenamides, which are structurally related to sulfonamides, have been explored for their utility in chemical synthesis. nih.gov

Recent research has demonstrated the copper-catalyzed synthesis of N-acyl sulfenamides from thiols. nih.gov These resulting N-acyl sulfenamides are not just products but also act as highly effective reagents for S-sulfenylation reactions, enabling the synthesis of complex unsymmetrical disulfides under mild conditions. nih.gov This work highlights the synthetic utility of the S-N bond in catalysis and reagent development. It points towards the potential for developing catalytic systems based on the this compound structure, possibly leveraging the thiophene ring for catalyst tuning or the sulfonamide moiety for directing chemical reactions.

Development of this compound Derivatives as Biochemical Tools

While research specifically on this compound as a biochemical tool is nascent, the broader class of thiophene-sulfonamide derivatives is a fertile ground for developing such tools. The strategy involves modifying the core structure to create molecules with specific biological activities or probes to study biological systems. nih.gov

A common approach is the synthesis of new derivatives through reactions like sulfonylation followed by alkylation of the amino group. nih.gov For instance, derivatives of 2-aminothiazole (B372263) containing a sulfonamide moiety have been synthesized and evaluated for a range of biological activities. nih.gov These compounds have shown potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, making them valuable tools for studying metabolic pathways and designing potential therapeutic agents. nih.gov

The development of such derivatives often involves:

Synthesis: Creating a library of related compounds by introducing different functional groups to the core thiophene-sulfonamide scaffold. nih.govresearchgate.net

Biological Screening: Testing these new compounds against specific enzymes, receptors, or cell lines to identify biological activity. nih.govnih.gov

Mechanism of Action Studies: Investigating how the most active compounds interact with their biological targets. nih.gov

For example, loading thiophene-containing compounds into polymeric nanoparticles is an approach being used to enhance drug delivery and efficacy for potential anticancer agents. nih.gov The development of new hybrids, such as combining sulfonamide and thiourea (B124793) functionalities, is another strategy being explored to create compounds with novel biological profiles, such as antihypertensive agents. researchgate.net These examples highlight the potential pathway for developing derivatives of this compound as specialized biochemical probes or therapeutic leads.

| Derivative Class | Synthetic Strategy | Biological Target/Application | Potential Use as Biochemical Tool |

| 2-Aminothiazole Sulfonamides | Sulfonylation and alkylation | Urease, α-glucosidase, α-amylase | Probes for studying enzyme function and metabolic diseases. nih.gov |

| Thiazole Sulfonamides | Cyclization and substitution | Carbonic Anhydrase II (hCA II) | Tools for cancer research and studying enzyme inhibition. researchgate.net |

| Thiophene-derivative Nanoparticles | Encapsulation in polymeric nanoparticles | Kinases and microtubule assembly | Probes for studying cancer cell biology and drug delivery mechanisms. nih.gov |

| Sulfonamide/Thiourea Hybrids | Condensation reactions | Angiotensin-Converting Enzyme (ACE) | Tools for investigating pathways related to hypertension. researchgate.net |

Emerging Research Frontiers and Unexplored Potential of the Compound Class

The study of this compound and related compounds is entering a new phase characterized by several emerging research frontiers. A primary area of future growth lies in the expanding role of sulfonamides in photoredox and metallaphotoredox catalysis. acs.orgprinceton.edu The ability to use these compounds as HAT catalysts opens up novel and previously challenging synthetic transformations, such as the direct functionalization of C-H bonds. nih.gov

Another significant frontier is the design of increasingly sophisticated and sustainable synthetic methods. The synergy between nanocatalysis and sulfonamide synthesis is expected to yield even more efficient, selective, and environmentally friendly processes. nih.govnih.gov Future work will likely focus on creating multifunctional nanocatalysts that can drive cascade reactions in a single pot, further streamlining the synthesis of complex sulfonamide derivatives.

The untapped potential of this compound class in materials science and medicinal chemistry is vast. The structural backbone of this compound is a versatile scaffold for creating new functional molecules. By systematically modifying the thiophene ring and the sulfonamide group, researchers can explore the synthesis of:

Novel Polymers and Materials: Incorporating the thiophene-sulfonamide motif could lead to materials with unique electronic, optical, or self-assembly properties.

Advanced Biological Probes: Designing derivatives with fluorescent tags or reactive handles could create powerful tools for chemical biology, allowing for the visualization and study of complex biological processes in real-time.